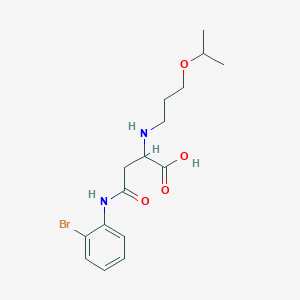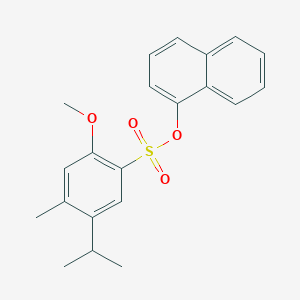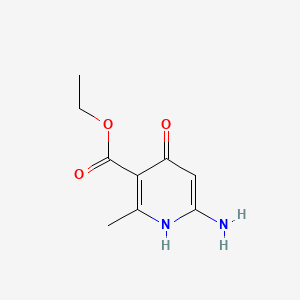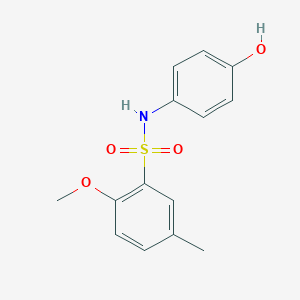
4-((2-Bromophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2-Bromophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 57-1293 and is a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase. In
Scientific Research Applications
Novel Surfactant Synthesis
A significant application in scientific research for derivatives of the 4-oxobutanoic acid family is in the synthesis of new surfactants. Minggui Chen et al. (2013) synthesized a new surfactant 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid utilizing a copper-catalyzed cross-coupling reaction. This compound demonstrated the formation of unusual large-diameter premicellar aggregation below the critical micelle concentration, indicating its potential for novel applications in materials science and nanotechnology (Chen, Hu, & Fu, 2013).
Reactivity and Mechanism Studies
The reactivity of 4-oxobutanoic acids has been explored in various studies. Olga A. Amalʼchieva et al. (2022) investigated the reactions of 4-oxobutanoic acids with 2-(aminophenyl)methanol, leading to the formation of compounds that could have implications for developing new chemical synthesis methods and understanding reaction mechanisms (Amalʼchieva, Grinev, Demeshko, & Yegorova, 2022).
Vibrational Spectroscopic Studies
Vibrational spectroscopy has been applied to study derivatives of 4-oxobutanoic acid. R. F. Fernandes et al. (2017) analyzed the crystal structure of a chloramphenicol derivative using vibrational spectroscopy (Raman and infrared) supported by DFT calculations. This study highlights the role of 4-oxobutanoic acid derivatives in pharmaceuticals and their molecular properties (Fernandes et al., 2017).
Molecular Structure and Electronic Studies
The molecular structure, hyperpolarizability, and electronic properties of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have been explored by Rahul Raju et al. (2015). Such studies are fundamental for understanding the physical and chemical properties of organic compounds, potentially impacting materials science and molecular electronics (Raju, Panicker, Nayak, Narayana, Sarojini, Van Alsenoy, & Al‐Saadi, 2015).
properties
IUPAC Name |
4-(2-bromoanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4/c1-11(2)23-9-5-8-18-14(16(21)22)10-15(20)19-13-7-4-3-6-12(13)17/h3-4,6-7,11,14,18H,5,8-10H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWNGUKOFZSALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(CC(=O)NC1=CC=CC=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2439362.png)



![N,N-diethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2439368.png)


![2-Ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2439373.png)
![2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2439374.png)


![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2439379.png)

![N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2439384.png)